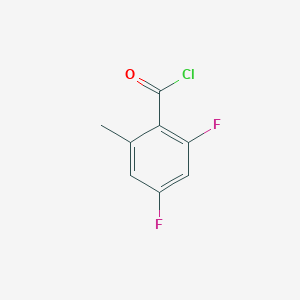

2,4-Difluoro-6-methylbenzoyl chloride

Vue d'ensemble

Description

2,4-Difluoro-6-methylbenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzoyl chloride, where two fluorine atoms are substituted at the 2 and 4 positions, and a methyl group is substituted at the 6 position of the benzene ring. This compound is commonly used in organic synthesis and has applications in various fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Difluoro-6-methylbenzoyl chloride typically involves the chlorination of 2,4-Difluoro-6-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Difluoro-6-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 2,4-Difluoro-6-methylbenzoic acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2,4-Difluoro-6-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols. Conditions typically involve the use of a base (e.g., triethylamine) and an inert solvent (e.g., dichloromethane).

Hydrolysis: Water or aqueous sodium hydroxide solution under reflux conditions.

Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in an inert solvent like dichloromethane.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

2,4-Difluoro-6-methylbenzoic acid: Formed from hydrolysis reactions.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

2,4-Difluoro-6-methylbenzoyl chloride serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the introduction of functional groups that can lead to a variety of derivatives useful in further chemical reactions.

Synthetic Routes

The synthesis typically involves the chlorination of 2,4-Difluoro-6-methylbenzoic acid using thionyl chloride or oxalyl chloride under reflux conditions in inert solvents like dichloromethane or chloroform. These methods ensure high yield and purity, essential for subsequent applications in research and industry.

Pharmaceutical Research

Drug Development

The compound is employed in the synthesis of potential drug candidates and intermediates. Its reactivity allows it to participate in acylation reactions that are pivotal for creating bioactive molecules.

Case Study: Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, it has shown a Minimum Inhibitory Concentration (MIC) of approximately 32 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic enzymes.

Material Science

Functionalized Polymers

In material science, this compound is utilized to prepare functionalized polymers and advanced materials. The incorporation of fluorine atoms enhances the properties of these materials, such as thermal stability and chemical resistance.

Application Example

Research has explored the use of this compound in creating polymeric materials with improved mechanical properties and durability, making them suitable for various industrial applications.

Chemical Biology

Modification of Biomolecules

In chemical biology, this compound is used to modify biomolecules for studying biological processes. Its ability to form covalent bonds with nucleophiles allows researchers to investigate protein interactions and enzyme mechanisms.

Case Study: Anticancer Activity

In vitro studies on cancer cell lines (e.g., A431 and Jurkat) revealed that this compound exhibits cytotoxic effects with IC values ranging from 10 to 25 µM . The mechanism may involve inducing apoptosis through caspase pathway activation or inhibiting cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and enhances interaction with proteins |

| Methyl Group | Influences steric hindrance and electronic distribution |

This relationship highlights how modifications to the compound can significantly affect its biological efficacy.

Mécanisme D'action

The mechanism of action of 2,4-Difluoro-6-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or thioesters. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Difluorobenzoyl chloride: Similar structure but lacks the methyl group at the 6 position.

2,4-Difluorobenzoyl chloride: Similar structure but lacks the methyl group at the 6 position.

2,6-Difluoro-4-methylbenzoyl chloride: Similar structure but with different positions of the fluorine and methyl groups

Uniqueness

2,4-Difluoro-6-methylbenzoyl chloride is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic applications and research purposes .

Activité Biologique

2,4-Difluoro-6-methylbenzoyl chloride is an aromatic compound characterized by the presence of two fluorine atoms and a methyl group on the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its unique structural features that influence its biological activity.

- Chemical Formula : CHClFO

- Molecular Weight : 208.59 g/mol

- CAS Number : 1803813-12-8

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial and anticancer agent. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can improve its interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties. For example:

- Mechanism of Action : The compound is believed to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

- Case Study : A study evaluating various benzoyl chloride derivatives found that this compound demonstrated an MIC (Minimum Inhibitory Concentration) of approximately 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research:

- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., A431 and Jurkat) revealed that this compound exhibits cytotoxic effects with IC values ranging from 10 to 25 µM .

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and enhances interaction with proteins |

| Methyl Group | Influences steric hindrance and electronic distribution |

Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Antimicrobial Efficacy : A comprehensive study reported that the compound exhibited strong antimicrobial activity comparable to standard antibiotics .

- Cytotoxicity Assessment : Research indicated that modifications in the benzene ring significantly affect the cytotoxicity against cancer cells .

- Enzyme Inhibition : The compound was found to inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival .

Propriétés

IUPAC Name |

2,4-difluoro-6-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4-2-5(10)3-6(11)7(4)8(9)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHIQAXLYRHSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.